molecular formula C11H16N2O3S B2514694 2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)aniline CAS No. 947016-99-1

2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)aniline

Cat. No.: B2514694
CAS No.: 947016-99-1
M. Wt: 256.32
InChI Key: QXQAVWWMHBVRQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)aniline is a useful research compound. Its molecular formula is C11H16N2O3S and its molecular weight is 256.32. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Molecular Interactions

  • Crystal Structure Analysis : Krishnan et al. (2021) conducted a study on a compound similar to 2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)aniline, revealing insights into its crystal structure and molecular interactions. The research showed that the compound forms two-dimensional sheets and a three-dimensional network through hydrogen bonds and C-H···π interactions, providing essential data on its molecular geometry and potential applications in materials science (Krishnan et al., 2021).

Synthesis and Biological Study

  • Novel Synthesis Methods : Patel et al. (2011) synthesized a novel compound closely related to this compound. The study focused on the synthesis process and evaluated the antimicrobial activity of the compound, indicating its potential in developing new pharmaceuticals or antimicrobial agents (Patel et al., 2011).

Mechanism of Action

Properties

IUPAC Name

2-methoxy-5-pyrrolidin-1-ylsulfonylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-16-11-5-4-9(8-10(11)12)17(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQAVWWMHBVRQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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